N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-dihydropyridine core substituted with a carbamoylphenyl group at the 2-position and a 3-nitrophenylmethyl moiety at the 1-position.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c21-19(26)16-6-1-2-7-17(16)22-20(27)14-8-9-18(25)23(12-14)11-13-4-3-5-15(10-13)24(28)29/h1-10,12H,11H2,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSILECZLNFANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-carbamoylphenyl derivatives with 3-nitrophenylmethyl derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several analogs, as outlined below. Key differences in substituents, electronic properties, and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity: The 3-nitrophenylmethyl group in the target compound may enhance binding affinity compared to analogs with benzyl (Compound 8) or 3-methylbenzyl (Compound in ) groups due to stronger electron-withdrawing effects .
Electronic and Steric Properties :
- The trifluoromethyl group in introduces hydrophobicity and metabolic stability, whereas the nitro group in the target compound may improve electrophilicity for covalent interactions.
- Methyl substituents (e.g., in ) reduce steric hindrance but may decrease potency compared to bulkier groups.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in , such as coupling of activated pyridine-carboxylic acids with substituted anilines using HATU/DIPEA. However, the nitro group necessitates careful handling to avoid reduction during synthesis.
Biological Data Gaps: While Compound 8 in demonstrated activity against Trypanosoma cruzi (IC₅₀ = 0.8 µM), the target compound’s biological profile remains uncharacterized in the provided evidence.
Biological Activity
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of 1,6-dihydropyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structure, characterized by a dihydropyridine ring and various substituents, enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Core Structure | Dihydropyridine ring |
| Substituents | Carbamoyl group at the 2-position and nitrophenyl group at the 1-position |
| Functional Groups | Carboxamide, which may influence hydrogen bonding and solubility |
The presence of the carbamoyl and nitrophenyl groups contributes to the compound's physicochemical properties, potentially affecting its pharmacokinetics and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity : The compound may interact with specific microbial enzymes, leading to growth inhibition.
- Membrane Disruption : It can alter microbial membrane integrity, causing cell lysis.
Case studies have demonstrated its effectiveness against various bacterial strains, showing promise as an alternative to traditional antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in multiple studies. Key findings include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Targeting Specific Pathways : It may inhibit key signaling pathways involved in cancer progression, such as those related to cell proliferation and survival.
In vitro studies on different cancer cell lines have reported significant cytotoxic effects, suggesting its potential as a therapeutic agent.
The biological activity of this compound is hypothesized to involve:
- Redox Reactions : The nitro groups can participate in redox reactions, generating reactive intermediates that interact with cellular components.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, inhibiting their function and altering cellular processes.
Research Findings
Various studies have contributed to understanding the biological activity of this compound. Notable findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
